molecular formula C20H23N5O4 B2725292 LRRK2 inhibitor 1 CAS No. 1802525-61-6

LRRK2 inhibitor 1

Cat. No. B2725292
CAS RN: 1802525-61-6
M. Wt: 397.435
InChI Key: OTTOCUYGSZUQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LRRK2 inhibitor 1 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). It inhibits both G2019S mutant and wild-type LRRK2 kinase activity . LRRK2 signaling regulates various aspects of membrane trafficking and lysosomal function . Variants in LRRK2 are a well-documented risk factor for familial and sporadic forms of Parkinson’s disease (PD), and lysosomal dysfunction is a hallmark of the disease .


Synthesis Analysis

The synthesis of LRRK2 inhibitor 1 involves a high-throughput structure-based virtual screening of a chemically diverse small molecule space . This process was performed using the large-scale Deep Docking (DD) protocol followed by absolute binding free energy (ABFE) simulations .


Molecular Structure Analysis

The molecular structure of LRRK2 inhibitor 1 has been studied using cryo-EM . The structures of LRRK2 with type I (LRRK2-IN-1 and GNE-7915) and type II inhibitors were presented, uncovering the structural basis of LRRK2 inhibition and conformational plasticity of the kinase domain with molecular dynamics (MD) simulations .


Chemical Reactions Analysis

The chemical reactions involving LRRK2 inhibitor 1 are primarily related to its inhibitory action on LRRK2. The inhibitor binds to LRRK2 in active-like and inactive conformations . The binding of the inhibitor leads to an active-like conformation that exposes a second dimerization interface on the WD40 domain, which is shielded in the inactive state .

Scientific Research Applications

Brain Penetration and Potential for Parkinson's Disease Therapy

LRRK2 inhibitors like GNE-0877 and GNE-9605 have demonstrated significant potential in neuroscience, particularly for Parkinson's Disease (PD) therapy. Their ability to penetrate the brain and exhibit metabolic stability makes them suitable for preclinical efficacy and safety studies in neurodegenerative disorders (Estrada et al., 2014).

Genetic Link to Parkinson's Disease and Kinase Activity

PF-06447475, a novel LRRK2 inhibitor, showed promise due to its potency, brain penetration, and selectivity. It has been profiled in in vivo safety and pharmacodynamic studies, underscoring the genetic link of LRRK2 to Parkinson's disease and the relevance of kinase activity modulation (Henderson et al., 2015).

Wnt Signaling Modulation and Neural Progenitor Differentiation

Innovative benzothiazole-based LRRK2 inhibitors were found to modulate the Wnt/β-catenin signaling pathway. These compounds, such as compounds 5 and 14, promoted neural progenitors' proliferation and guided their differentiation towards neuronal and oligodendrocytic cell fates, suggesting new applications in demyelinating diseases (Zaldívar-Díez et al., 2019).

Validation of Therapeutic Strategy for Parkinson's Disease

The increasing number of LRRK2 inhibitors like PF-06447475 under development for PD highlights the validation of LRRK2 kinase inhibition as a therapeutic strategy. This ongoing research aims to fill knowledge gaps regarding the safety and efficacy of LRRK2 kinase inhibition (Taymans, 2014).

Cellular Biomarker Development in LRRK2 Research

Studies on LRRK2 phosphorylation and its effect on cell biological assays, like centrosomal cohesion alterations, offer insights into biomarker development for LRRK2 inhibitor clinical trials. This can aid in patient stratification in PD research (Fernández et al., 2019).

Potential Anticancer Activity

LRRK2-IN-1, an LRRK2 inhibitor, exhibited antiproliferative activity in cancer cells, specifically binding to human proliferating cell nuclear antigen (PCNA) in cancer cells. This unexpected finding opens avenues for LRRK2 inhibitors in cancer research (Li et al., 2018).

Implications for Neurotransmitter Release and Synaptic Function

Inhibition of LRRK2 kinase activity affects neurotransmitter release and synaptic vesicle trafficking, suggesting its role in synaptic functions. This insight is crucial for understanding the molecular mechanisms of LRRK2 in PD and related neurological disorders (Cirnaru et al., 2014).

Mechanism of Action

The mechanism of action of LRRK2 inhibitor 1 involves the inhibition of LRRK2 kinase activity. This activity is inferred from levels of phosphorylation at a particular residue of LRRK2 itself, thought to reflect LRRK2 kinase activity, and phosphorylation of T73 RAB10, an LRRK2 substrate .

Safety and Hazards

In terms of safety and hazards, LRRK2 inhibitor 1 has been found to be well-tolerated in clinical trials . The main adverse event reported was headache . There were some microscopic changes in lung tissue in monkeys that received the inhibitor, but these were reversible and not pathogenic .

Future Directions

The future directions for LRRK2 inhibitor 1 involve larger, longer trials to test the efficacy and safety of LRRK2 inhibition in PD . Denali recently started a phase IIb trial of BIIB122 (DNL151), another oral LRRK2 kinase inhibitor under co-development with Biogen, in this indication . If successful, this could open the door for more therapeutic development in this area .

properties

IUPAC Name

[4-[(4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-3-methoxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTOCUYGSZUQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LRRK2 inhibitor 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.